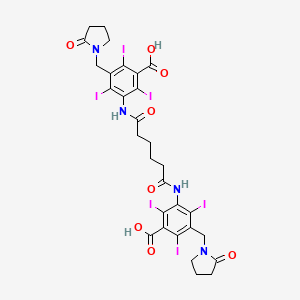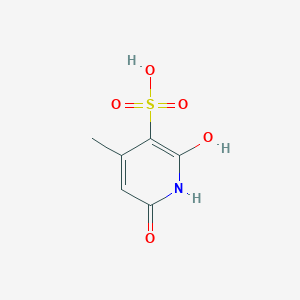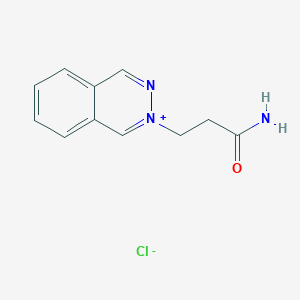
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride is a chemical compound with the molecular formula C11H12ClN3O . It belongs to the class of phthalazines, which are bioactive heterocycles with a wide range of applications in the pharmaceutical and agrochemical fields . This compound is known for its potential biological activities and pharmacological properties.
Méthodes De Préparation
The preparation of 2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride involves synthetic routes that typically include the Mannich-type addition of silyl ketene acetals to in situ generated N-acylphthalazinium chlorides . The reaction conditions often involve the use of a tert-leucine derived thiourea as a hydrogen-bond donor catalyst
Analyse Des Réactions Chimiques
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include silyl ketene acetals and tert-leucine derived thiourea . The major products formed from these reactions include dihydro- and tetrahydro-phthalazines, phthalazones, and piperazic acid homologues .
Applications De Recherche Scientifique
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride has several scientific research applications. It is used in the synthesis of biologically relevant molecules, including dihydrophthalazines and phthalazones . These compounds have shown potential as histamine antagonists, AMPA receptor modulators, and dihydrofolate reductase inhibitors . Additionally, phthalazine derivatives are known for their antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities .
Mécanisme D'action
The mechanism of action of 2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride involves its interaction with molecular targets and pathways in the body. The compound exerts its effects through the Mannich-type addition reaction, where silyl ketene acetals react with N-acylphthalazinium chlorides . This reaction is catalyzed by a tert-leucine derived thiourea, which acts as a hydrogen-bond donor . The resulting products, such as dihydrophthalazines and phthalazones, interact with various biological targets, including histamine receptors and AMPA receptors .
Comparaison Avec Des Composés Similaires
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride can be compared with other similar compounds, such as azelastine and cilazapril . Azelastine is a phthalazone derivative that acts as a histamine antagonist and is used for the treatment of allergic rhinitis . Cilazapril is a piperazic acid derivative used for the treatment of hypertension . The uniqueness of this compound lies in its potential to form a variety of biologically relevant molecules through the Mannich-type addition reaction .
Propriétés
Numéro CAS |
41067-34-9 |
|---|---|
Formule moléculaire |
C11H12ClN3O |
Poids moléculaire |
237.68 g/mol |
Nom IUPAC |
3-phthalazin-2-ium-2-ylpropanamide;chloride |
InChI |
InChI=1S/C11H11N3O.ClH/c12-11(15)5-6-14-8-10-4-2-1-3-9(10)7-13-14;/h1-4,7-8H,5-6H2,(H-,12,15);1H |
Clé InChI |
WTFYKIFJQYTTNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=[N+](N=CC2=C1)CCC(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
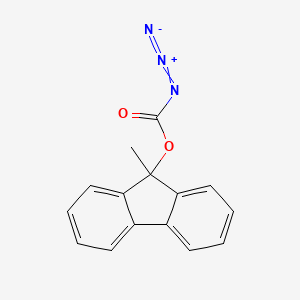
![N-[2-Oxo-2-(10H-phenothiazin-10-yl)ethyl]-L-methionine](/img/structure/B14671255.png)
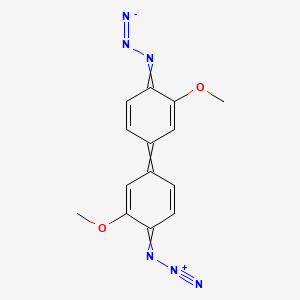
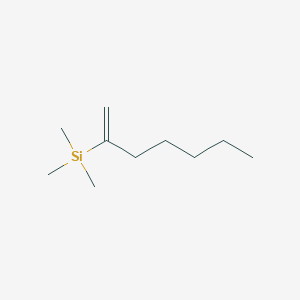
![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
![2-(Trifluoromethyl)benzo[h]quinoline-4-carboxylic acid](/img/structure/B14671292.png)
